6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
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Overview
Description
The compound (3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one is a complex organic molecule featuring a cyclopentadioxole core with a tert-butyldiphenylsilyl protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the tert-butyldiphenylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one typically involves multiple steps:
Formation of the cyclopentadioxole core: This can be achieved through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the tert-butyldiphenylsilyl group: This step involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentadioxole core.
Reduction: Reduction reactions can also occur, especially if the compound contains reducible functional groups.
Substitution: The tert-butyldiphenylsilyl group can be substituted under specific conditions, such as using acetyl chloride in dry methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acetyl chloride in dry methanol is effective for deprotecting the tert-butyldiphenylsilyl group.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopentadioxole core.
Reduction: Reduced forms of the compound, depending on the specific functional groups present.
Substitution: Deprotected hydroxyl groups and other substituted derivatives.
Scientific Research Applications
Chemistry
Protecting Groups: The compound is widely used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of (3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one primarily involves its role as a protecting group. The tert-butyldiphenylsilyl group provides steric hindrance and stability, preventing unwanted reactions at the protected hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ethers: Similar protecting groups but with different steric and electronic properties.
Trimethylsilyl ethers: Another class of silyl protecting groups with different reactivity and stability.
Uniqueness
The tert-butyldiphenylsilyl group in (3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one provides a unique combination of steric bulk and stability, making it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Properties
IUPAC Name |
6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O4Si/c1-24(2,3)30(19-12-8-6-9-13-19,20-14-10-7-11-15-20)27-17-18-16-21(26)23-22(18)28-25(4,5)29-23/h6-16,22-23H,17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHGEKZEDWXELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)C=C2CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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